2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole
Description
The compound 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with an azetidine ring (a four-membered saturated nitrogen heterocycle) and an isopropyl group. The azetidine moiety is further functionalized with a 4-chloro-1H-pyrazole unit via a methylene linker.
Key structural attributes:
- 1,3,4-Thiadiazole core: Known for metabolic stability and electron-deficient properties, enabling interactions with biological targets.
- Azetidine ring: A strained four-membered ring that may enhance binding affinity due to conformational rigidity.
- 4-Chloropyrazole: The chloro substituent could improve lipophilicity and influence halogen bonding in target interactions.
- Isopropyl group: A hydrophobic substituent that may enhance membrane permeability.
Properties
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5S/c1-8(2)11-15-16-12(19-11)17-4-9(5-17)6-18-7-10(13)3-14-18/h3,7-9H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDYSZYPPZZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole (CAS Number: 2548997-56-2) is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 263.72 g/mol. The structure incorporates a thiadiazole ring, which is known for its biological significance due to the presence of nitrogen and sulfur atoms that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, a study on various 1,3,4-thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A specific study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been investigated in several models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro-substituted pyrazole moiety enhances its binding affinity to enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of certain kinases or other enzymes critical for bacterial survival or cancer cell proliferation .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives, including this compound. The results indicated that modifications on the thiadiazole ring could significantly enhance biological activity. For instance, substituents like chlorine and methyl groups were found to increase antimicrobial efficacy against resistant strains .
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits significant potential as an antimicrobial agent , particularly against Gram-positive and Gram-negative bacteria. The incorporation of the pyrazole ring is associated with anti-inflammatory and analgesic properties, enhancing the therapeutic profile of the compound. Studies have shown that derivatives of thiadiazoles often demonstrate anticancer activity, suggesting that this compound could be explored for similar applications.
Pharmaceutical Development
The compound is being investigated for its role in drug design targeting specific enzymes or receptors. Its unique structure allows for potential interactions with biological targets that could lead to the development of new therapeutics for inflammatory diseases and infections.
Materials Science
Due to its distinctive chemical properties, this compound may also be explored in materials science for developing new materials with specific electronic or optical properties. The ability to modify the structure could lead to innovations in sensor technologies or drug delivery systems.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted on various thiadiazole derivatives revealed that compounds similar to 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . -
Anti-inflammatory Properties :
Research highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that the incorporation of the pyrazole moiety in this compound could enhance its efficacy in treating inflammatory conditions . -
Cancer Research :
Preliminary studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells. This suggests that further research into this compound could reveal its potential as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyrazole Site
The 4-chloro substituent on the pyrazole ring is a key reactive site, enabling nucleophilic substitution under mild conditions. This reactivity is enhanced by the electron-withdrawing nature of the pyrazole ring, which activates the C–Cl bond toward displacement.
-
Example : Reaction with thiomorpholine in dioxane replaces the chlorine atom with a thiomorpholine group, forming a thioether linkage .
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions, forming secondary amines or iminium intermediates.
| Reaction Type | Conditions | Products/Intermediates | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Secondary amine + formaldehyde | |
| Nucleophilic attack | NaCN/DMSO, 80°C | Cyanomethyl-substituted amine derivative |
-
Mechanistic pathway : Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring cleavage and formation of a linear amine intermediate .
Functionalization of the Thiadiazole Ring
The 1,3,4-thiadiazole core participates in electrophilic substitution and cycloaddition reactions, though its electron-deficient nature limits reactivity compared to other aromatic systems.
| Reaction Type | Conditions | Products/Intermediates | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃/DMF, 50°C | S-alkylated thiadiazole | |
| Cycloaddition | Hydrazonoyl halides, Et₃N/EtOH | 1,3,4-Thiadiazolo[3,2-a]pyridazines |
-
Example : Reaction with ethyl 2-chloro-2-(2-phenylhydrazono)acetate forms fused heterocycles via 1,3-dipolar cycloaddition .
Oxidation and Reduction Pathways
The isopropyl group and azetidine ring are susceptible to redox transformations:
| Reaction Type | Conditions | Products/Intermediates | Reference |
|---|---|---|---|
| Oxidation (isopropyl) | KMnO₄/H₂SO₄, 70°C | Ketone derivative | |
| Reduction (azetidine) | H₂/Pd-C, EtOH | Saturated azetidine analog |
-
Key finding : Oxidation of the isopropyl group yields a ketone, enhancing hydrogen-bonding capacity for biological interactions .
Cross-Coupling Reactions
The chloropyrazole moiety facilitates palladium-catalyzed coupling reactions:
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycle Influence :
- The 1,3,4-thiadiazole core in the target compound and derivatives is associated with metabolic stability and cytotoxicity . In contrast, thiazole-based compounds () show antimicrobial activity, possibly due to triazole and halogen substituents enhancing target binding .
- Thiadiazine derivatives () differ in ring size (six-membered vs. five-membered thiadiazole), which may reduce conformational strain but increase solubility .
Substituent Effects: Chlorine: The 4-chloropyrazole group in the target compound mirrors the chlorophenyl group in ’s Compound 4, which exhibited antimicrobial activity. Halogens often improve lipophilicity and target affinity via halogen bonding . Azetidine vs. Triazole-containing analogs () leverage hydrogen-bonding capabilities for activity .
Biological Activity Trends: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro in ) show pronounced cytotoxicity, likely due to DNA intercalation or kinase inhibition . Pyrazoline derivatives () with isopropyl and chlorophenyl groups demonstrate anticancer activity, suggesting the target compound’s isopropyl substituent may similarly enhance bioactivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Physicochemical Comparison
Notes:
- The target compound’s isopropyl and azetidine groups may increase logP compared to ’s nitro-substituted derivative, favoring membrane permeability but reducing aqueous solubility.
Q & A
Q. Basic
- IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, thiadiazole C=N at 1600 cm⁻¹) .
- NMR : ¹H NMR resolves azetidine methylene protons (δ 3.8–4.2 ppm) and pyrazole aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms sp³ carbons in azetidine (~60 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C₁₄H₁₅ClN₆S requires C 48.76%, H 4.38%, N 24.37%) .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14-α-demethylase (PDB: 3LD6). The 4-chloropyrazole group shows strong hydrophobic interactions with lanosterol’s active site .
- Noncovalent Interaction Analysis : Tools like Multiwfn visualize van der Waals surfaces and hydrogen bonds. The thiadiazole’s sulfur atom may form π-sulfur interactions with aromatic residues .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., LogP ~3.2 suggests moderate blood-brain barrier penetration) .
What structural modifications enhance bioactivity while maintaining the azetidine-thiadiazole scaffold?
Q. Advanced
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at pyrazole) improves metabolic stability. Para-substituted aryl groups on thiadiazole increase antifungal activity .
- Ring Hybridization : Replacing the propan-2-yl group with a 4-methoxyphenyl enhances π-π stacking with fungal cytochrome P450 enzymes .
- SAR Validation : Test derivatives against Candida albicans (MIC < 1 µg/mL for 4-methoxy analogs) .
How should researchers address contradictions in synthetic yields or spectral data across studies?
Q. Advanced
- Reaction Optimization : Varying solvents (DMF vs. toluene) and catalysts (triethylamine vs. DBU) can resolve yield discrepancies. For example, triethylamine increases cycloaddition yields by 20% compared to non-catalytic conditions .
- Spectral Reproducibility : Ensure NMR sample purity (e.g., column chromatography with ethyl acetate/hexane, 3:7) to eliminate solvent or impurity artifacts .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 345.0824) .
What strategies improve reaction efficiency for large-scale academic synthesis?
Q. Advanced
- Catalyst Screening : Triethylamine or DMAP accelerates cyclization steps, reducing reaction time from 24h to 6h .
- Microwave Assistance : Microwave irradiation (100°C, 30 min) improves cyclocondensation yields by 15–20% compared to conventional reflux .
- Green Solvents : Ethanol/water mixtures reduce toxicity while maintaining >85% yield for hydrazide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
